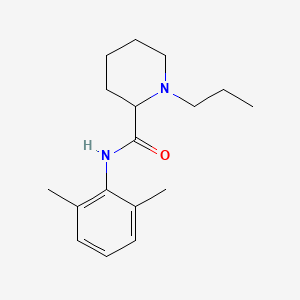

(Rac)-Ropivacaine-d7

Description

An anilide used as a long-acting local anesthetic. It has a differential blocking effect on sensory and motor neurons.

Properties

CAS No. |

684647-62-9 |

|---|---|

Molecular Formula |

C17H26N2O |

Molecular Weight |

281.44 g/mol |

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide |

InChI |

InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1/i1D3,4D2,11D2 |

InChI Key |

ZKMNUMMKYBVTFN-YMXBPWPKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is (Rac)-Ropivacaine-d7 and its chemical properties?

An In-Depth Technical Guide to (Rac)-Ropivacaine-d7

Introduction

This compound is the deuterium-labeled form of (Rac)-Ropivacaine, a widely used local anesthetic.[1][2][3] The strategic replacement of seven hydrogen atoms with deuterium, a stable heavy isotope, renders it an invaluable tool in analytical and research settings. Its primary application is as an internal standard for the highly accurate quantification of ropivacaine in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][4][5] This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and experimental methodologies related to this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its use as an analytical standard, ensuring its behavior is predictable and consistent under experimental conditions.

| Property | Value | Source(s) |

| Chemical Name | N-(2,6-Dimethylphenyl)-1-(propyl-d7)-2-piperidinecarboxamide | [6] |

| Synonyms | (±)-Ropivacaine-d7 (propyl-d7), Rac-Ropivacaine-d7 | [6][7] |

| Molecular Formula | C₁₇H₁₉D₇N₂O | [1][7][8] |

| Molecular Weight | 281.44 g/mol | [1][7][8] |

| CAS Number | 1392208-04-6 | [1][2][6] |

| Isotopic Purity | ≥98 atom % D | [6] |

| Chemical Purity | ≥98% | [6] |

| Form | Neat Solid | [6][9] |

| Parent Drug | Ropivacaine | [10] |

A hydrochloride salt version of the deuterated compound is also available, with the following properties:

| Property | Value | Source(s) |

| Chemical Name | (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide, monohydrochloride | [11] |

| Molecular Formula | C₁₇H₁₉D₇N₂O • HCl | [11] |

| Molecular Weight | 317.9 g/mol | [11][12] |

| CAS Number | 1217667-10-1 | [10][11] |

| Solubility | Soluble in Methanol and Water | [11] |

Application in Quantitative Analysis

Stable isotope-labeled compounds like this compound are the gold standard for internal standards in quantitative mass spectrometry.[1][2] This is because their physical and chemical properties are nearly identical to the unlabeled analyte (ropivacaine), meaning they behave similarly during sample preparation, chromatography, and ionization. However, the mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the standard and the analyte. This co-elution and similar ionization efficiency correct for variations in sample extraction and matrix effects, leading to highly precise and accurate quantification.[4][13]

The use of deuterated internal standards like Ropivacaine-d7 is crucial in pharmacokinetic and metabolic studies, where understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is essential.[1][2]

Experimental Protocols

Synthesis of this compound

While specific synthesis protocols for the deuterated form are proprietary, a plausible method can be inferred from the general synthesis of ropivacaine. The key step is the N-alkylation of the piperidine ring with a deuterated propyl group.

Representative Synthesis Scheme:

A common route for ropivacaine synthesis involves the reaction of (S)-pipecolic acid 2,6-xylidide with n-propyl bromide.[14] For the deuterated analog, deuterated propyl bromide would be used.

-

Starting Materials: (S)-pipecolic acid 2,6-xylidide and n-propyl-d7 bromide.

-

Reaction: The starting materials are refluxed in a suitable solvent, such as tetrahydrofuran, for approximately 20-24 hours.[14]

-

Workup: Inorganic salts formed during the reaction are removed by filtration.

-

Purification: The solvent is evaporated, and the resulting crude product is purified, for instance, by recrystallization from a solvent like diisopropyl ether, to yield the final this compound product.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (±)-Ropivacaine-d7 (propyl-d7) | LGC Standards [lgcstandards.com]

- 7. tlcstandards.com [tlcstandards.com]

- 8. Ropivacaine-d7 - CAS - 684647-62-9 | Axios Research [axios-research.com]

- 9. Buy Online CAS Number 1392208-04-6 - TRC - (±)-Ropivacaine-d7 (propyl-d7) | LGC Standards [lgcstandards.com]

- 10. Ropivacaine -D7 Hydrochloride - Acanthus Research [acanthusresearch.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Ropivacaine-d7 Hydrochloride | C17H27ClN2O | CID 46782899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ropivacaine synthesis - chemicalbook [chemicalbook.com]

(Rac)-Ropivacaine-d7: A Technical Guide to Synthesis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of (Rac)-Ropivacaine-d7. The document details the synthetic pathway, experimental protocols, and analytical methodologies for determining the isotopic enrichment of this deuterated analog of the local anesthetic, Ropivacaine.

Introduction

This compound, the deuterated form of Ropivacaine, is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.[1][2] Its chemical formula is C₁₇H₁₉D₇N₂O, and it is commercially available with a chemical purity of ≥98%.[3] The deuterium labeling on the propyl group provides a distinct mass shift, enabling precise differentiation from the non-deuterated drug in biological matrices. This guide outlines a probable synthetic route and the analytical methods required to ensure its isotopic integrity.

Synthesis of this compound

The synthesis of this compound is analogous to the well-established synthesis of Ropivacaine, with the key difference being the use of a deuterated alkylating agent. The most common route involves the N-alkylation of (rac)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (also known as (rac)-pipecoloxylidide) with a deuterated propyl halide.

Synthetic Pathway

The synthesis is a straightforward nucleophilic substitution reaction where the secondary amine of the piperidine ring of (rac)-pipecoloxylidide attacks the electrophilic carbon of the deuterated propyl halide.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of (Rac)-Ropivacaine-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Ropivacaine-d7 is the deuterated analog of Ropivacaine, a widely used local anesthetic. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, purification, and analytical quantification. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Ropivacaine due to its similar chemical and physical properties to the parent drug, but distinct mass, allowing for accurate quantification by mass spectrometry.

Introduction

Ropivacaine, the S-enantiomer of 1-propyl-2',6'-pipecoloxylidide, is a long-acting amide local anesthetic with a favorable safety profile compared to other local anesthetics like bupivacaine.[1] To facilitate rigorous pharmacokinetic and metabolic evaluations of Ropivacaine, a stable isotope-labeled internal standard is essential. This compound, where seven hydrogen atoms on the propyl group are replaced with deuterium, serves this critical role.[2] Its use in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise and accurate quantification of Ropivacaine in biological matrices by correcting for variations during sample preparation and analysis.[3] This guide details the core physicochemical properties, proposed synthesis and purification methods, and established analytical protocols for this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analytical method development.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₉D₇N₂O | [4] |

| Molecular Weight | 281.45 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 144-146 °C (for non-deuterated Ropivacaine base) | [5] |

| pKa | ~8.2 (for Ropivacaine HCl) | This is a widely cited approximate value. |

Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-N-(2,6-dimethylphenyl)-1-(propyl-1,1,2,2,3,3,3-d7)piperidine-2-carboxamide | [6] |

| CAS Number | 1392208-04-6 | [4] |

| Isotopic Purity | Typically ≥98% deuterated forms | [7] |

| Solubility (hydrochloride salt) | Soluble in methanol and water. | [7] |

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

The synthesis would likely proceed via the N-alkylation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide with a deuterated propylating agent.

Proposed Two-Step Synthesis:

Step 1: Preparation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

This intermediate is synthesized by the condensation of L-pipecolic acid and 2,6-dimethylaniline.

Step 2: N-alkylation with Deuterated Propyl Bromide

The intermediate from Step 1 is then reacted with 1-bromo(propane-d7) to yield (S)-Ropivacaine-d7. The racemic mixture, this compound, would be obtained if racemic pipecolic acid is used as the starting material or if racemization occurs during the synthesis.

Detailed Hypothetical Protocol:

-

Preparation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide:

-

L-pipecolic acid is converted to its acid chloride using a suitable chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent.

-

The resulting acid chloride is then reacted with 2,6-dimethylaniline in the presence of a base to form the amide.

-

-

N-Alkylation:

-

To a solution of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in an appropriate aprotic solvent (e.g., acetonitrile or DMF), a base such as potassium carbonate is added.

-

1-bromo(propane-d7) is added to the mixture.

-

The reaction is stirred at an elevated temperature until completion, monitored by a suitable technique like TLC or LC-MS.

-

Purification

Purification of the crude this compound would likely involve the following steps:

-

Extraction: The reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer containing the product is washed with brine and dried.

-

Chromatography: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

-

Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent to obtain a crystalline solid.

Analytical Method: Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Ropivacaine in biological samples. A typical LC-MS/MS protocol is detailed below.[8][9]

Sample Preparation (Plasma):

-

To 200 µL of plasma sample, add 100 µL of a working solution of this compound (internal standard).

-

Add 500 µL of acetonitrile to precipitate proteins.[8]

-

Vortex the mixture for 2 minutes.[8]

-

Centrifuge at high speed (e.g., 10,000 rpm) for 3 minutes.[8]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]

Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., Gemini NX-C18, 3.0 x 100 mm, 3 µm particles).[8]

-

Mobile Phase A: 0.05% (v/v) formic acid in water.[8]

-

Mobile Phase B: Acetonitrile.[8]

-

Flow Rate: 0.4 mL/min.[8]

-

Gradient:

-

0-2 min: 5% B

-

2-4 min: 30% B

-

4-7 min: 5% B[8]

-

-

Injection Volume: 1 µL.[8]

-

Column Temperature: 15 °C.[8]

Tandem Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ropivacaine: m/z 275.2 → 126.1 (Quantifier), other transitions for confirmation.

-

This compound: m/z 282.1 → 133.1 (Quantifier).[8]

-

Quantification:

A calibration curve is constructed by plotting the peak area ratio of Ropivacaine to this compound against the concentration of Ropivacaine standards. The concentration of Ropivacaine in unknown samples is then determined from this calibration curve.

Signaling and Metabolic Pathways

Mechanism of Action: Sodium Channel Blockade

Ropivacaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[10][11] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[10][11] This reversible blockade of nerve impulse conduction results in a temporary loss of sensation in the area of application. Ropivacaine has been shown to preferentially block Aδ and C fibers, which are responsible for transmitting pain signals, over Aβ fibers, which are involved in motor function.[10]

Caption: Mechanism of action of Ropivacaine on a voltage-gated sodium channel.

Metabolic Pathway

Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[10] The two main metabolic pathways are aromatic hydroxylation and N-dealkylation.[10][12]

-

Aromatic Hydroxylation: This is the major metabolic route, mediated primarily by CYP1A2 , leading to the formation of 3'-hydroxyropivacaine.[12][13]

-

N-dealkylation: This pathway is mainly catalyzed by CYP3A4 and results in the formation of 2',6'-pipecoloxylidide (PPX).[12][13]

These metabolites are then further conjugated and excreted in the urine.[5]

Caption: Major metabolic pathways of Ropivacaine in the liver.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Ropivacaine in biological matrices. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and a comprehensive analytical protocol. The information presented herein is intended to support researchers and drug development professionals in their work with this important analytical standard, ultimately contributing to a better understanding of the pharmacology of Ropivacaine.

References

- 1. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ropivacaine-d7 Hydrochloride | C17H27ClN2O | CID 46782899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Ropivacaine Hydrochloride used for? [synapse.patsnap.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Ropivacaine-d7: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, analysis, and application of (Rac)-Ropivacaine-d7.

This guide provides comprehensive technical information on this compound, a deuterated analog of the local anesthetic Ropivacaine. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of key biological and analytical processes.

Core Compound Properties

This compound is the deuterium-labeled form of (Rac)-Ropivacaine.[1] The inclusion of deuterium atoms results in a higher molecular weight compared to the parent compound, a critical feature for its use as an internal standard in quantitative analysis.[1][2][3][4]

| Property | Value | References |

| CAS Number | 1392208-04-6 | [1][5][6][7][8] |

| Alternate CAS Number | 684647-62-9 | [9][10] |

| Molecular Formula | C₁₇H₁₉D₇N₂O | [1][5][9][11] |

| Molecular Weight | 281.44 g/mol | [1] |

| Alternate Molecular Weight | 281.45 g/mol | [5][9][11] |

| Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; Tracer | [1] |

Mechanism of Action and Signaling Pathways

Ropivacaine, the parent compound of this compound, is a long-acting amide local anesthetic.[12][13] Its primary mechanism of action involves the reversible inhibition of sodium ion influx in nerve fibers, which blocks the generation and conduction of nerve impulses.[12][13][14][15] This is achieved by blocking the sodium channels, thereby increasing the threshold for electrical excitation and slowing the propagation of the nerve impulse.[14][15] In addition to its effect on sodium channels, Ropivacaine's action is potentiated by a dose-dependent inhibition of potassium channels.[12]

Recent studies have also suggested the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the cellular response to Ropivacaine, particularly in the context of its neurotoxicity.[16]

Application in Quantitative Analysis

Deuterated compounds like this compound are ideal internal standards for mass spectrometry-based quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] This is because they exhibit nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, ionization response, and chromatographic retention time.[3][4] The use of a deuterated internal standard allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification.[2][3]

The following diagram illustrates a typical workflow for the quantitative analysis of Ropivacaine in a biological matrix using this compound as an internal standard.

Experimental Protocols

The following sections provide an overview of typical experimental methodologies for the analysis of Ropivacaine in biological samples, where this compound would be an appropriate internal standard.

Sample Preparation: Protein Precipitation

A common and straightforward method for sample clean-up is protein precipitation.[17]

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add 200 µL of a solution containing this compound in a protein precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative LC-MS/MS method for the quantification of Ropivacaine.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Ropivacaine: To be determined empiricallythis compound: To be determined empirically |

| Collision Energy | To be optimized for each transition |

| Cone Voltage | To be optimized |

Pharmacokinetic Parameters of Ropivacaine

Understanding the pharmacokinetic profile of Ropivacaine is crucial for its clinical application and for designing relevant research studies.

| Parameter | Value | Route of Administration | References |

| Volume of Distribution (Vd) | 41 ± 7 L | Intravenous | [13][17] |

| Plasma Clearance | 387 ± 107 mL/min | Intravenous | [17] |

| Terminal Half-life (t½) | 1.8 ± 0.7 h | Intravenous | [13][17] |

| Terminal Half-life (t½) | 4.2 ± 1.0 h | Epidural | [13][17] |

| Protein Binding | ~94% (primarily to α1-acid glycoprotein) | - | [13] |

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for validated experimental protocols or clinical guidance. The specific parameters for analytical methods should be optimized and validated for the intended application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. texilajournal.com [texilajournal.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. scbt.com [scbt.com]

- 6. (±)-Ropivacaine-d7 (propyl-d7) | LGC Standards [lgcstandards.com]

- 7. (±)-Ropivacaine-d7 (propyl-d7) | LGC Standards [lgcstandards.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ropivacaine-d7 - CAS - 684647-62-9 | Axios Research [axios-research.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tlcstandards.com [tlcstandards.com]

- 12. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. sitagliptinphosphate.com [sitagliptinphosphate.com]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of Ropivacaine and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the local anesthetic ropivacaine and explores the theoretical implications of deuteration on its pharmacodynamic and pharmacokinetic properties. Ropivacaine, a long-acting amide local anesthetic, primarily exerts its effects by blocking voltage-gated sodium channels in nerve fibers, thereby inhibiting the propagation of action potentials.[1] This guide delves into the molecular interactions of ropivacaine with its primary targets, its effects on other ion channels, and its metabolic pathways. While direct experimental data on deuterated ropivacaine is not currently available in public literature, this document extrapolates the potential effects of deuterium substitution based on established principles of the kinetic isotope effect and the known metabolism of ropivacaine. Detailed experimental protocols for key methodologies used to elucidate the mechanism of action of local anesthetics are provided, along with quantitative data to facilitate comparative analysis.

Introduction

Ropivacaine is a widely used local anesthetic valued for its long duration of action and favorable safety profile, particularly its reduced cardiotoxicity compared to bupivacaine.[2][3] It is the pure S-(-)-enantiomer of 1-propyl-2',6'-pipecoloxylidide.[1] Understanding its precise mechanism of action at the molecular level is crucial for its optimal clinical use and for the development of novel local anesthetics with improved properties. Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, has emerged as a strategy in drug development to modulate pharmacokinetic properties, primarily by slowing down metabolic processes.[4][5][6] This guide will first detail the established mechanism of ropivacaine and then present a theoretical framework for the mechanism of its deuterated analog.

Mechanism of Action of Ropivacaine

The primary mechanism of action of ropivacaine is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal membrane.[1] This blockade prevents the large, transient influx of sodium ions that is necessary for the generation and conduction of action potentials in nerve fibers.

Interaction with Voltage-Gated Sodium Channels

Ropivacaine exhibits a state-dependent blockade of VGSCs, meaning it has a higher affinity for the open and inactivated states of the channel than for the resting state. This property contributes to its efficacy, as the channels in rapidly firing neurons (such as those transmitting pain signals) are more frequently in the open and inactivated states.

Ropivacaine has been shown to interact with various sodium channel subtypes. Notably, it demonstrates a preferential block of tetrodotoxin-resistant (TTX-R) Na+ currents over tetrodotoxin-sensitive (TTX-S) currents.[7] TTX-R channels are predominantly found in small-diameter nociceptive neurons, which may contribute to ropivacaine's differential sensory-motor blockade.[7]

Interaction with Other Ion Channels

While the primary target of ropivacaine is the VGSC, it has also been shown to interact with other ion channels, which may contribute to both its therapeutic effects and its side-effect profile.

-

Potassium Channels: Ropivacaine can inhibit certain types of potassium channels. For instance, it has been demonstrated to block the hKv1.5 channel, a voltage-gated potassium channel found in the heart, with an apparent KD of 80 +/- 4 microM.[8] It also inhibits the two-pore domain potassium channel (K2P) TREK-1 with an IC50 of 402.7 μM.[9][10][11] This inhibition of potassium channels could potentially contribute to the cardiotoxic effects observed at high concentrations.

Signaling Pathway of Ropivacaine Action

The following diagram illustrates the signaling pathway of ropivacaine's action on a nerve cell.

Quantitative Data: Ropivacaine

The following tables summarize key quantitative data for ropivacaine.

Table 1: Physicochemical and Pharmacokinetic Properties of Ropivacaine

| Property | Value | Reference |

| Molecular Weight | 274.4 g/mol | [12] |

| pKa | 8.1 | [12] |

| Protein Binding | ~94% | [13][14][15] |

| Volume of Distribution (IV) | 41 ± 7 L | [13] |

| Plasma Clearance (IV) | 387 ± 107 mL/min | [16] |

| Elimination Half-life (IV) | 1.8 ± 0.7 h | [16] |

| Elimination Half-life (Epidural) | 4.2 ± 1.0 h | [16] |

Table 2: Potency of Ropivacaine on Ion Channels

| Channel | IC50 / KD | Reference |

| Tetrodotoxin-Sensitive (TTX-S) Na+ Current | 116 ± 35 µM | [7] |

| Tetrodotoxin-Resistant (TTX-R) Na+ Current | 54 ± 14 µM | [7] |

| Cardiac (SCN5A) Na+ Channel (Open State) | 322.2 ± 29.9 µM | [17][18] |

| Cardiac (SCN5A) Na+ Channel (Inactivated State) | 2.73 ± 0.27 µM | [17][18] |

| hKv1.5 Potassium Channel | 80 ± 4 µM (KD) | [8] |

| TREK-1 Potassium Channel | 402.7 ± 31.8 µM | [10] |

Table 3: Comparative Toxicity of Ropivacaine and Bupivacaine

| Parameter | Ropivacaine | Bupivacaine | Reference |

| CNS Toxicity (Dose Tolerated in Humans) | At least 25% less toxic | - | [2][19] |

| Cardiotoxicity | Less cardiotoxic | More cardiotoxic | [3] |

Deuterated Ropivacaine: A Theoretical Perspective

As of the writing of this guide, there is a lack of published experimental data on the mechanism of action and pharmacokinetics of deuterated ropivacaine. Therefore, this section presents a theoretical analysis based on the known metabolism of ropivacaine and the principles of the kinetic isotope effect (KIE).

Ropivacaine Metabolism

Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways are:

-

Aromatic hydroxylation to 3'-hydroxy-ropivacaine, primarily mediated by CYP1A2 .[1][16][20][21]

-

N-dealkylation to 2',6'-pipecoloxylidide (PPX), primarily mediated by CYP3A4 .[1][16][20][21]

The Kinetic Isotope Effect and Deuteration

The C-H bond is weaker than the C-D (deuterium) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down when hydrogen is replaced with deuterium.[4][5][6][22] This is known as the deuterium kinetic isotope effect (KIE).

Predicted Effects of Deuteration on Ropivacaine

Based on the metabolic pathways of ropivacaine, strategic deuteration could potentially alter its pharmacokinetic profile:

-

Deuteration of the aromatic ring: Replacing hydrogens on the 2',6'-dimethylphenyl ring could slow down CYP1A2-mediated hydroxylation. This would likely lead to a decreased rate of formation of 3'-hydroxy-ropivacaine, potentially increasing the plasma concentration and half-life of the parent ropivacaine.

-

Deuteration of the N-propyl group: Replacing hydrogens on the N-propyl group could slow down CYP3A4-mediated N-dealkylation. This would reduce the formation of PPX and could also increase the systemic exposure to ropivacaine.

A potential consequence of slowing one metabolic pathway is "metabolic switching," where the drug is shunted down an alternative metabolic route. The overall effect of deuteration on the pharmacokinetics of ropivacaine would depend on the specific site(s) of deuteration and the relative contributions of each metabolic pathway to its overall clearance.

The following diagram illustrates the potential impact of deuteration on ropivacaine metabolism.

References

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jvsmedicscorner.com [jvsmedicscorner.com]

- 3. droracle.ai [droracle.ai]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of ropivacaine on a potassium channel (hKv1.5) cloned from human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. clinmedjournals.org [clinmedjournals.org]

- 13. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Acute Toxicity of Ropivacaine Compared with That of Bupivacaine | Semantic Scholar [semanticscholar.org]

- 20. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

The Gold Standard: A Technical Guide to Deuterated Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly within drug development and clinical research, the pursuit of accurate, precise, and reliable data is paramount. The use of liquid chromatography-mass spectrometry (LC-MS) has become the benchmark for quantitative analysis due to its high sensitivity and selectivity. However, the inherent complexity of biological matrices introduces significant analytical challenges. This technical guide provides an in-depth exploration of the application of deuterated internal standards, the undisputed "gold standard," to mitigate these challenges and ensure the integrity of bioanalytical data.

The Core Principle: Isotope Dilution Mass Spectrometry

The effectiveness of deuterated standards is founded on the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][2] A deuterated internal standard (IS) is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H). This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard.[3][4]

Crucially, the physicochemical properties of the deuterated standard are nearly identical to the analyte itself.[2][4] This means they behave in a virtually identical manner throughout the entire analytical workflow—from extraction and sample cleanup to chromatography and ionization.[2][3] A known amount of the deuterated standard is added to every sample, calibrator, and quality control (QC) at the very beginning of the process.[1] Any variability, such as incomplete extraction recovery, sample loss during transfer, or fluctuations in instrument response, will affect both the analyte and the deuterated standard to the same degree.[1][2] Consequently, by measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and precise quantification.[1][2]

Caption: Logical basis for accurate quantification using a deuterated standard.

Advantages Over Other Internal Standards

The use of deuterated internal standards is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][5][6][7][8] Their superiority over other types of internal standards, such as structural analogs, is well-documented.[6][7][8]

Key advantages include:

-

Enhanced Quantitative Accuracy and Precision : By perfectly mimicking the analyte, deuterated standards provide the most effective correction for analytical variability, significantly reducing bias and improving precision.[5][7]

-

Improved Reproducibility : Consistent correction for matrix effects and instrumental drift ensures that results are reliable and reproducible across different analytical runs and even between different laboratories.[5]

-

Mitigation of Matrix Effects : Matrix effects—the suppression or enhancement of the analyte's ionization signal by co-eluting components from the biological matrix—are a primary source of error in LC-MS bioanalysis.[1][6] Since a deuterated standard co-elutes and co-ionizes with the analyte, it effectively tracks and corrects for these unpredictable effects.[1][7]

Quantitative Data Summary: Performance Comparison

The empirical data consistently demonstrates the superior performance of deuterated internal standards in bioanalytical method validation. The following tables summarize key performance metrics, comparing assays using deuterated internal standards to those using structural analogs or no internal standard.

Table 1: Comparison of Assay Performance with Different Internal Standards

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Matrix Effect (%) | Recovery (%) |

| Deuterated IS | 10 | 98.5 | 3.2 | 97.8 | 92.5 |

| 100 | 101.2 | 2.1 | 99.1 | 93.1 | |

| 1000 | 99.8 | 1.8 | 98.5 | 92.8 | |

| Structural Analog IS | 10 | 88.7 | 9.8 | 85.4 | 78.2 |

| 100 | 92.1 | 7.5 | 88.2 | 79.1 | |

| 1000 | 90.5 | 6.9 | 86.7 | 78.8 | |

| External Standard (No IS) | 10 | 75.3 | 18.5 | N/A | N/A |

| 100 | 78.9 | 15.2 | N/A | N/A | |

| 1000 | 76.1 | 16.8 | N/A | N/A | |

| Data synthesized from source[9]. |

Table 2: Bioanalytical Method Validation Data for Various Drugs Using a Deuterated Internal Standard

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%Recovery) |

| Atorvastatin | 0.5 - 100 | 0.5 | 2.1 - 4.5 | 3.2 - 5.8 | 97.2 - 103.5 |

| Tamoxifen | 1 - 200 | 1 | 1.8 - 3.9 | 2.5 - 4.7 | 98.1 - 102.3 |

| Sirolimus | 0.5 - 50 | 0.5 | 2.7 - 5.7 | 4.1 - 6.2 | 96.5 - 104.1 |

| Data synthesized from source[1]. |

Table 3: Comparative Performance for the Analysis of Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Structural Analog | -3.2 (significant deviation from 100%) | 8.6 |

| Deuterated (D8) Standard | +0.3 (no significant deviation from 100%) | 7.6 |

| Data from a study demonstrating significantly lower variance (p=0.02) and improved accuracy (p<0.0005) with the deuterated standard.[6][8] |

Experimental Protocols

The successful implementation of deuterated standards requires robust and well-defined experimental procedures. The following sections detail common sample preparation techniques.

References

- 1. benchchem.com [benchchem.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid-liquid extraction [scioninstruments.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Ropivacaine Metabolism and its Major Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of ropivacaine, with a particular focus on its major metabolite, 3-hydroxy-ropivacaine. The document details the enzymatic processes, pharmacokinetic data, and the experimental methodologies used to elucidate these aspects, offering valuable insights for professionals in drug development and clinical research.

Introduction to Ropivacaine

Ropivacaine is a long-acting local anesthetic of the amide type, widely used for surgical anesthesia and pain management.[1][2] Marketed as a pure S-(-)-enantiomer, it was developed to provide a safer alternative to bupivacaine, with a reduced potential for cardiotoxicity and central nervous system (CNS) toxicity.[1][3] A thorough understanding of its metabolism is critical for optimizing its clinical use, predicting potential drug-drug interactions, and ensuring patient safety, particularly in populations with impaired hepatic or renal function.[4][5]

Metabolic Pathways of Ropivacaine

Ropivacaine is extensively metabolized, primarily in the liver, by the cytochrome P450 (CYP) enzyme system.[1][4][6] Less than 3% of the administered dose is excreted unchanged in the urine.[7][8] The biotransformation of ropivacaine involves two main pathways: aromatic hydroxylation and N-dealkylation.[4][9]

-

Aromatic Hydroxylation: The primary metabolic route is the aromatic hydroxylation of the ropivacaine molecule to form 3-hydroxy-ropivacaine (3-OH-ropivacaine) . This reaction is predominantly catalyzed by CYP1A2 .[1][9][10] A minor metabolite, 4-hydroxy-ropivacaine (4-OH-ropivacaine), is also formed through this pathway.[6][9]

-

N-dealkylation: The second major pathway is N-dealkylation, which produces 2',6'-pipecoloxylidide (PPX) . This process is mainly mediated by CYP3A4 .[4][6][9]

Following these initial Phase I reactions, the hydroxylated metabolites, particularly 3-OH-ropivacaine, undergo Phase II conjugation, primarily with glucuronic acid, to form water-soluble glucuronides that are readily excreted by the kidneys.[7][11][12] Conjugated 3-OH-ropivacaine is the most abundant metabolite found in urine.[7]

Metabolic Pathway Diagram

Major Metabolites and Their Significance

Several metabolites of ropivacaine have been identified, with 3-OH-ropivacaine and PPX being the most significant in terms of quantity and clinical relevance.[7][9]

-

3-hydroxy-ropivacaine: This is the major metabolite, accounting for approximately 37% of the administered dose excreted in the urine, primarily as a conjugate.[7][13] It possesses pharmacological activity, but it is significantly less potent than the parent compound, ropivacaine.[13][14] Its formation is highly dependent on CYP1A2 activity, making it a potential subject of drug-drug interactions with CYP1A2 inhibitors like fluvoxamine.[1][10]

-

2',6'-pipecoloxylidide (PPX): Formed by CYP3A4, PPX is another key metabolite.[6][9] While it has some pharmacological activity, it is markedly less toxic than ropivacaine.[13][15] Its clearance is dependent on both renal and non-renal pathways.[15][16]

-

Minor Metabolites: Other identified metabolites include 4-OH-ropivacaine, 3-hydroxy-PPX, and 2-OH-methyl-ropivacaine.[7][17] These are generally formed in much smaller quantities.[7]

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of ropivacaine and its metabolites have been characterized in several studies. The data below are compiled from studies involving intravenous and regional block administrations in healthy volunteers and patients.

Table 1: Pharmacokinetic Parameters of Ropivacaine and 3-OH-Ropivacaine

| Parameter | Ropivacaine | 3-OH-Ropivacaine | Source(s) |

|---|---|---|---|

| Tmax (Peak Time) | 1.3 ± 0.2 h (Interpectoral Block) | 2.3 ± 0.3 h (Interpectoral Block) | [17] |

| Cmax (Peak Conc.) | 1.6 ± 0.7 mg/L (IV Infusion) | 124.1 ± 21.4 ng/mL (Interpectoral Block) | [7][17] |

| Elimination Half-life (t½) | 1.8 ± 0.7 h (IV); 4.2 ± 1.0 h (Epidural) | 29.2 ± 3.1 h (Interpectoral Block) | [1][3][17] |

| Total Plasma Clearance | 387 ± 107 mL/min (IV) | Not typically reported | [3] |

| Volume of Distribution (Vd) | 41 ± 7 L | Not typically reported |[3] |

Note: Values can vary significantly based on the route of administration, patient population, and analytical methods used.

Table 2: Urinary Excretion Profile of Ropivacaine and Metabolites (% of Administered Dose)

| Compound | Percentage of Dose in Urine (96h) | Source(s) |

|---|---|---|

| Unchanged Ropivacaine | 1 ± 0.6% | [7] |

| Conjugated 3-OH-ropivacaine | 37 ± 3% | [7] |

| 4-OH-ropivacaine | < 1% | [7] |

| PPX | 2% | [7] |

| 3-OH-PPX | 3% | [7] |

| Total Recovery (Urine) | 86 ± 3% |[7] |

Experimental Protocols

The characterization of ropivacaine metabolism relies on a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.

In Vitro Metabolism Studies

These studies are crucial for identifying the enzymes responsible for metabolite formation.

-

Objective: To identify the specific CYP450 isozymes involved in the metabolism of ropivacaine.

-

Methodology:

-

Incubation: Ropivacaine is incubated with human liver microsomes, which contain a high concentration of CYP enzymes.[6][9] The incubation mixture includes a nicotinamide adenine dinucleotide phosphate (NADPH)-generating system to act as a cofactor for the enzymes.[9]

-

Isozyme Identification: To pinpoint specific enzymes, the experiment is repeated using recombinant human P450 isozymes (e.g., rCYP1A2, rCYP3A4) expressed in cell systems.[6][9] Alternatively, specific chemical inhibitors or antibodies against certain CYP isozymes are added to the human liver microsome incubations to observe the reduction in the formation of specific metabolites.[6][9]

-

Analysis: Following incubation, the reaction is stopped, and the samples are analyzed using LC-MS/MS to identify and quantify the formed metabolites (e.g., 3-OH-ropivacaine, PPX).[9]

-

In Vivo Pharmacokinetic Studies

Human studies are essential for understanding how the drug and its metabolites behave in the body over time.

-

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of ropivacaine and its metabolites.

-

Methodology:

-

Administration: A specified dose of ropivacaine is administered to healthy volunteers or a patient cohort, often as a controlled intravenous infusion or a specific regional nerve block.[7][10][17]

-

Sample Collection: Blood and urine samples are collected at predefined time points over a period (e.g., 24-96 hours).[7][10]

-

Sample Preparation: Plasma or urine is processed to extract the analytes of interest. This typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances from the biological matrix.[18][19]

-

Quantification: The concentrations of ropivacaine and its metabolites in the extracts are measured using a validated analytical method, most commonly LC-MS/MS.[3][20]

-

Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), clearance, and elimination half-life using non-compartmental analysis.[17]

-

Analytical Methodology Workflow

High-sensitivity analytical methods are required to quantify ropivacaine and its metabolites in complex biological matrices.

LC-MS/MS Parameters: For quantitative analysis, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored.

Signaling Pathways and Cellular Effects

While the primary mechanism of action for ropivacaine is the reversible blockade of sodium ion channels in nerve fibers, emerging research suggests other cellular effects.[1][4] Studies on human umbilical vein endothelial cells (HUVECs) and placental trophoblasts have indicated that ropivacaine may activate multiple pro-inflammatory and pro-apoptotic signaling pathways.[22] This can lead to the release of interleukins (IL-6, IL-8), prostaglandin E2, and induce oxidative stress.[22] These findings suggest that ropivacaine can cause cellular injury and death in certain cell types and may be linked to clinical phenomena such as epidural-related maternal fever, though this remains an active area of investigation.[22][23]

Conclusion

The metabolism of ropivacaine is a well-defined process, occurring predominantly in the liver through the actions of CYP1A2 and CYP3A4. This biotransformation yields the major metabolites 3-hydroxy-ropivacaine and 2',6'-pipecoloxylidide, which are subsequently excreted by the kidneys. A comprehensive understanding of these pathways, supported by robust pharmacokinetic data and validated experimental protocols, is essential for drug development professionals and clinicians. This knowledge enables the prediction of drug-drug interactions, informs dosing strategies in special populations, and ultimately enhances the safe and effective use of ropivacaine in clinical practice.

References

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ualberta.ca [ualberta.ca]

- 3. mdpi.com [mdpi.com]

- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. resource.aminer.org [resource.aminer.org]

- 7. Metabolism and excretion of ropivacaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human UDP-glucuronosyltransferases: metabolism, expression, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Pharmacokinetics of ropivacaine in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]

- 22. Ropivacaine Activates Multiple Proapoptotic and Inflammatory Signaling Pathways That Might Subsume to Trigger Epidural-Related Maternal Fever - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Ropivacaine in Human Plasma using (Rac)-Ropivacaine-d7 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of ropivacaine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. (Rac)-Ropivacaine-d7 is employed as an internal standard to ensure accuracy and precision.

Introduction

Ropivacaine is a long-acting local anesthetic widely used for surgical anesthesia and postoperative pain management.[1] Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for bioanalytical applications.[3][4]

The use of a stable isotope-labeled internal standard, such as this compound, is best practice in quantitative bioanalysis.[5][6] An ideal internal standard co-elutes with the analyte and has similar ionization and extraction properties, thereby compensating for variations during sample processing and analysis.[5][7] this compound, being the deuterated form of ropivacaine, serves this purpose excellently.[2][8]

This application note details a validated LC-MS/MS method for the quantification of ropivacaine in human plasma, adaptable for routine analysis in a research or clinical setting.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Chemicals:

-

Biological Matrix:

-

Blank human plasma with K3-EDTA as an anticoagulant[3]

-

Stock and Working Solutions Preparation

-

Ropivacaine Stock Solution (500 µg/mL): Prepare by dissolving the appropriate amount of ropivacaine hydrochloride hydrate in methanol or water.[3][4]

-

Internal Standard Stock Solution (0.5 µg/mL): Prepare a stock solution of this compound in acetonitrile.[3][4]

-

Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the ropivacaine stock solution with a suitable solvent (e.g., 50% aqueous acetonitrile).

Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.[3]

-

Add 100 µL of the internal standard working solution.[3]

-

Add 500 µL of acetonitrile to precipitate plasma proteins.[3]

-

Centrifuge at 10,000 rpm for 3 minutes.[3]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[3][4] The final concentration of the internal standard in the injected sample will be 62.5 ng/mL.[3][4]

Experimental Workflow Diagram

Caption: Workflow for plasma sample preparation and analysis.

LC-MS/MS Conditions

The following table outlines the instrumental parameters for the analysis.

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | A standard UHPLC or HPLC system |

| Column | Gemini NX-C18, 3.0 x 100 mm, 3 µm particles (or equivalent)[4] |

| Column Temperature | 15°C[4] |

| Mobile Phase A | 0.05% (v/v) Formic acid in water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Flow Rate | 0.4 mL/min[3][4] |

| Injection Volume | 1 µL[3] |

| Gradient Elution | 0-2 min: 95% A; 2-4 min: 70% A; 4-7 min: 95% A[3][4] |

| Mass Spectrometry | |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Ropivacaine | m/z 275.1 → 126.1 (Collision Energy: 19 V)[3] |

| This compound (IS) | m/z 282.1 → 133.1[3] or m/z 282.1 → 85.1[9] |

| 3-OH-ropivacaine (optional) | m/z 291.1 → 126.1 (Collision Energy: 20 V)[3] |

Data and Performance Characteristics

The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[2][4] Key validation parameters are summarized below.

Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 0.5 - 1000 ng/mL in plasma[3][4] |

| Regression Model | Linear or Quadratic |

| Correlation Coefficient (r²) | ≥ 0.99 |

Accuracy and Precision

The accuracy and precision of the method are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high).

| Concentration Level | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (% Recovery) |

| LLOQ (0.5 ng/mL) | Within ±20%[3] | Within ±20%[3] | 80-120%[3] |

| Low QC | Within ±15%[3] | Within ±15%[3] | 85-115%[3] |

| Medium QC | Within ±15%[3] | Within ±15%[3] | 85-115%[3] |

| High QC | Within ±15%[3] | Within ±15%[3] | 85-115%[3] |

Data presented are typical acceptance criteria based on published literature.[2][3]

Logical Relationship of Method Validation

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and selective approach for the quantification of ropivacaine in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This method is well-suited for pharmacokinetic and toxicokinetic studies, as well as for clinical monitoring of ropivacaine levels.

References

- 1. researchgate.net [researchgate.net]

- 2. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. scispace.com [scispace.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Ropivacaine in Human Plasma Using (Rac)-Ropivacaine-d7 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ropivacaine is a long-acting amide local anesthetic widely used for regional anesthesia and pain management.[1][2] Accurate quantification of ropivacaine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ropivacaine in human plasma. The use of a stable isotope-labeled internal standard, (Rac)-Ropivacaine-d7, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[3] The protocol employs a simple protein precipitation step, allowing for high-throughput analysis suitable for clinical research.[1][4]

Experimental Protocols

Materials and Reagents

-

Ropivacaine hydrochloride hydrate

-

This compound hydrochloride (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Preparation of Stock and Working Solutions

-

Ropivacaine Stock Solution (500 µg/mL): Accurately weigh and dissolve ropivacaine hydrochloride hydrate in water to achieve a final concentration of 500 µg/mL.[1][5]

-

Internal Standard Stock Solution (0.5 µg/mL): Prepare a stock solution of this compound in acetonitrile at a concentration of 0.5 µg/mL.[1][5]

-

Working Standard Solutions: Serially dilute the ropivacaine stock solution with a mixture of water and acetonitrile to prepare working standards for calibration curve and quality control (QC) samples.

Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 100 µL of the this compound internal standard solution (0.5 µg/mL in acetonitrile).[1]

-

Add 500 µL of acetonitrile to precipitate plasma proteins.[1]

-

Vortex the mixture for 2 minutes.[1]

-

Centrifuge at 10,000 rpm for 3 minutes.[1]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Instrumentation and Conditions

A validated LC-MS/MS system is employed for the separation and detection of ropivacaine and its internal standard.

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | Gemini NX-C18, 3.0 x 100 mm, 3 µm |

| Mobile Phase A | 0.05% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1 µL |

| Column Temperature | 15°C |

| Gradient Elution | 0-2 min: 95% A; 2-4 min: 70% A; 4-7 min: 95% A |

Table 1: Optimized Liquid Chromatography Conditions.[1]

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 550°C |

| IonSpray Voltage | 3500 V |

Table 2: Mass Spectrometry Source Conditions.[6]

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Ropivacaine | 275.1 | 126.1 | 19 |

| This compound | 282.1 | 133.1 | N/A |

Table 3: MRM Transitions for Ropivacaine and its Internal Standard.[1]

References

- 1. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ualberta.ca [ualberta.ca]

- 3. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ropivacaine Analysis in Plasma

These application notes provide detailed protocols for the extraction of ropivacaine from plasma samples, a critical step for accurate pharmacokinetic and toxicokinetic studies in drug development and clinical monitoring. The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Ropivacaine is a long-acting local anesthetic of the amide type. Monitoring its concentration in plasma is essential for understanding its pharmacokinetics, ensuring therapeutic efficacy, and avoiding potential toxicity. Accurate quantification of ropivacaine in a complex biological matrix like plasma requires robust and efficient sample preparation to remove interfering substances, such as proteins and lipids, before analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV). The choice of sample preparation method can significantly impact the sensitivity, accuracy, and precision of the analytical results.

Comparative Summary of Sample Preparation Techniques

The selection of an appropriate sample preparation technique depends on various factors, including the required sensitivity, sample throughput, and the analytical instrumentation available. Below is a summary of quantitative data from various studies to aid in the selection process.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | >80%[1] | >87.9%[2] | High and reproducible |

| Lower Limit of Quantification (LLOQ) | 1 µg/L[3] | 25 ng/mL[2] | 2.5 nmol/L[4] |

| Linearity Range | 0.05 - 1000 ng/mL[5][6] | 25 - 1000 ng/mL[2][7] | 200 - 1000 ng/mL[7] |

| Matrix Effect | Can be significant | Generally cleaner than PPT | Minimal ion suppression[4] |

| Throughput | High, amenable to automation[8][9] | Moderate | Moderate, can be automated |

| Selectivity | Low | Moderate | High[4] |

Experimental Workflows and Protocols

The following diagrams and protocols provide a detailed guide for each sample preparation technique.

General Sample Preparation Workflow

This workflow outlines the fundamental steps from plasma sample collection to instrumental analysis.

Figure 1: General workflow for ropivacaine analysis in plasma.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples. It is particularly well-suited for high-throughput applications. Acetonitrile is a commonly used precipitating agent.[1]

Workflow for Protein Precipitation

Figure 2: Detailed workflow for the Protein Precipitation method.

Detailed Protocol for Protein Precipitation

Materials:

-

Plasma samples

-

Internal Standard (IS) solution (e.g., bupivacaine or a deuterated ropivacaine analog)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Microcentrifuge

-

Autosampler vials

Procedure:

-

Pipette 200 µL of the plasma sample into a microcentrifuge tube.[10]

-

Add 100 µL of the internal standard solution to the plasma sample.[10]

-

Add 500 µL of acetonitrile to the tube.[10]

-

Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.[10]

-

Centrifuge the tube for 3 minutes at 1300 g to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant to a clean autosampler vial.

-

The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample cleanup technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases. This method generally results in a cleaner extract compared to protein precipitation.

Workflow for Liquid-Liquid Extraction

Figure 3: Detailed workflow for the Liquid-Liquid Extraction method.

Detailed Protocol for Liquid-Liquid Extraction

Materials:

-

Plasma samples

-

Internal Standard (IS) solution (e.g., carbamazepine)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether (or other suitable organic solvent)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Mobile phase for reconstitution

-

Autosampler vials

Procedure:

-

In a centrifuge tube, pipette 500 µL of the plasma sample.[11]

-

Spike the sample with the internal standard.[11]

-

Alkalinize the plasma sample by adding a suitable volume of sodium hydroxide solution.[11]

-

Add the extraction solvent, for example, diethyl ether.[11]

-

Vortex the mixture to ensure efficient extraction of ropivacaine into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known volume of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample. It is known for producing very clean extracts, which can be beneficial for sensitive analytical methods like LC-MS/MS.

Workflow for Solid-Phase Extraction

Figure 4: Detailed workflow for the Solid-Phase Extraction method.

Detailed Protocol for Solid-Phase Extraction

Materials:

-

Plasma samples

-

Internal Standard (IS) solution

-

SPE cartridges (e.g., C18)

-

SPE manifold (vacuum or positive pressure)

-

Conditioning solvent (e.g., methanol)

-

Equilibration buffer (e.g., water)

-

Wash solvent

-

Elution solvent

-

Evaporation system

-

Mobile phase for reconstitution

-

Autosampler vials

Procedure:

-

Pre-treat the plasma sample, which may include dilution and addition of the internal standard.

-

Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) through the sorbent bed.

-

Equilibrate the cartridge with water or a buffer to prepare the sorbent for the aqueous sample.

-

Load the pre-treated plasma sample onto the SPE cartridge. Ropivacaine and the IS will be retained on the sorbent.

-

Wash the cartridge with a weak solvent to remove unretained interferences.

-

Elute the ropivacaine and IS from the cartridge using a strong organic solvent.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase.

-

Transfer the sample to an autosampler vial for analysis. A study by Cobb and Andersson utilized a molecularly imprinted polymer-based SPE for highly selective extraction of ropivacaine.[4]

Conclusion

The choice of sample preparation technique for ropivacaine analysis in plasma is a critical decision that influences the quality and reliability of the analytical data. Protein precipitation offers a rapid and high-throughput solution, while liquid-liquid extraction provides a cleaner sample. For the highest selectivity and sensitivity, particularly for LC-MS/MS analysis, solid-phase extraction is often the preferred method. The protocols and comparative data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography-electrospray mass spectrometry determination of free and total concentrations of ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Liquid-Liquid Extraction of Ropivacaine from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the liquid-liquid extraction (LLE) of ropivacaine from various biological matrices, including plasma, serum, and cerebrospinal fluid. The methodologies outlined are based on established and validated analytical procedures to ensure accurate and reproducible quantification of ropivacaine for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analyses.

Introduction

Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1] Accurate measurement of ropivacaine concentrations in biological samples is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and preventing systemic toxicity.[2] Liquid-liquid extraction is a robust and widely used sample preparation technique that effectively separates ropivacaine from endogenous interferences in complex biological matrices prior to chromatographic analysis.[3][4]

Principle of Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent.[4] By adjusting the pH of the aqueous phase, the charge state of ropivacaine can be manipulated to enhance its partitioning into the organic solvent, thereby isolating it from polar matrix components like proteins and salts.

Experimental Protocols

This section details the step-by-step procedures for the extraction of ropivacaine from plasma/serum and cerebrospinal fluid.

Protocol 1: Extraction of Ropivacaine from Plasma/Serum

This protocol is adapted from methodologies utilizing common organic solvents and subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5][6]

Materials and Reagents:

-

Biological Matrix: Plasma or Serum

-

Internal Standard (IS): Bupivacaine or other suitable analogue[1][5]

-

Alkalinizing Agent: 1 M Sodium Hydroxide (NaOH) or 0.5 M Potassium Hydroxide (KOH)[1][5]

-

Reconstitution Solvent: HPLC mobile phase or a suitable mixture (e.g., acetonitrile/water)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

HPLC or LC-MS/MS system

Procedure:

-

Sample Preparation: To a 0.5 mL aliquot of plasma or serum in a conical glass tube, add the internal standard solution.[5][6]

-

Alkalinization: Add 50.0 μL of 0.5 M potassium hydroxide or 200 µL of 1 M NaOH to the sample to basify the solution.[1][5] Mix by vortexing for 30 seconds.

-

Extraction: Add 2.0 - 3.0 mL of the organic extraction solvent (diethyl ether or ethyl acetate).[1][5]

-

Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of ropivacaine into the organic phase.[5]

-

Phase Separation: Centrifuge the sample at 1,600 g for 15 minutes to separate the aqueous and organic layers.[5]

-

Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube.

-

(Optional) Re-extraction: For improved recovery, a second extraction of the remaining aqueous layer with another portion of the organic solvent can be performed. Combine the organic fractions.[5]

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the HPLC mobile phase or reconstitution solvent.[6]

-

Analysis: The reconstituted sample is now ready for injection into the analytical instrument (HPLC-UV or LC-MS/MS).

Protocol 2: Extraction of Ropivacaine from Cerebrospinal Fluid (CSF)

This protocol is designed for the sensitive quantification of ropivacaine and its metabolites in CSF using UPLC-MS/MS.[7]

Materials and Reagents:

-

Biological Matrix: Cerebrospinal Fluid

-

Internal Standard (IS)

-

Extraction Solvent: Ethyl acetate[7]

-

Vortex mixer

-

Centrifuge

-

Evaporation system

-

UPLC-MS/MS system

Procedure:

-

Sample Preparation: Use an appropriate volume of CSF sample.

-

Extraction: The CSF is processed directly by ethyl acetate liquid-liquid extraction.[7] Add the internal standard and the extraction solvent to the CSF sample.

-

Mixing: Vortex the mixture to facilitate the transfer of ropivacaine into the organic phase.

-

Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

-

Collection and Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitution: Reconstitute the residue in a suitable solvent for UPLC-MS/MS analysis.

-

Analysis: Inject the sample into the UPLC-MS/MS system for quantification. The multiple reaction monitoring (MRM) mode is typically used for high selectivity and sensitivity.[7]

Data Presentation

The following tables summarize quantitative data from various studies on ropivacaine extraction and analysis.

Table 1: Summary of LLE Protocols and HPLC-UV/LC-MS Conditions for Ropivacaine Analysis

| Biological Matrix | Extraction Solvent | Internal Standard | Analytical Method | Column | Mobile Phase | Detection | Reference |

| Plasma | Diethyl ether | Bupivacaine | HPLC-UV | C18 | Acetonitrile and phosphate solution (20:80, v/v) | 210 nm | [1] |

| Serum | Ethyl acetate | Bupivacaine | HPLC | - | - | - | [5] |